(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid
Overview
Description
“(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of organoboron compounds like “(3-(Difluoromethylation)-4-methoxyphenyl)boronic acid” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group . The boronic acid group plays a crucial role in the Suzuki–Miyaura coupling reaction .
Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, the boronic acid group in “this compound” participates in a transmetalation process . This process involves the transfer of the organoboron group from boron to palladium .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the presence of the boronic acid group . Boronic acids are known for their stability, ease of preparation, and environmental benignity .
Scientific Research Applications
Synthesis and Chemical Properties
The formation of tetraarylpentaborates from the reaction of arylboronic acids, including (4-methoxyphenyl)boronic acid, with an aryloxorhodium complex has been explored. This synthesis leads to new cationic rhodium complexes characterized by unique structural and chemical properties (Nishihara, Nara, & Osakada, 2002). Such complexes are of interest for their potential applications in catalysis and materials science.
Photophysical and Fluorescence Studies
Fluorescence quenching studies of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have revealed insights into their photophysical properties. These studies, which employed aniline as a quencher, observed a negative deviation from the Stern–Volmer equation, suggesting the existence of different conformers in the ground state and the role of intermolecular and intramolecular hydrogen bonding (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Catalytic Applications
The use of boronic acids in catalysis has been demonstrated through the synthesis of structurally tunable 3-cyanoformazanate boron difluoride dyes. These compounds exhibit substituent-dependent absorption, emission, and electrochemical properties, which are essential for the development of novel materials and sensors (Barbon, Reinkeluers, Price, Staroverov, & Gilroy, 2014).
Sensing and Detection
Boronic acids have been employed in the development of selective fluorescent chemosensors for detecting biological active substances such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This application leverages the unique interaction between boronic acid and cis-1,2- or 1,3-diol structures, enabling the development of novel diagnostic and analytical tools (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Biomedical Applications
Research has highlighted the potential of boronic acid-containing polymers in various biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, making them promising candidates for the development of new biomaterials (Cambre & Sumerlin, 2011).
Mechanism of Action
The mechanism of action in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
As with many chemical compounds, “(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid” should be handled with care to avoid potential hazards . It’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .
Future Directions
The future directions of research involving “(3-(Difluoromethylation)-4-methoxyphenyl)boronic acid” and similar compounds are likely to focus on further refining and expanding the applications of Suzuki–Miyaura coupling . This could include the development of more efficient and selective synthesis methods, as well as the exploration of new types of reactions involving organoboron compounds .
Properties
IUPAC Name |
[3-(difluoromethyl)-4-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKVLYGTGZAWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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